molecular formula C24H22N6O3 B2980808 2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1207034-48-7

2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2980808
CAS No.: 1207034-48-7
M. Wt: 442.479
InChI Key: JVDNFHVYFZCSES-UHFFFAOYSA-N
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Description

2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives

Properties

IUPAC Name

2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c1-15-4-5-17(12-16(15)2)20-13-21-23-27-30(24(32)28(23)10-11-29(21)26-20)14-22(31)25-18-6-8-19(33-3)9-7-18/h4-13H,14H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDNFHVYFZCSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=C(C=C5)OC)C3=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylphenyl derivatives and pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine intermediates. The key steps in the synthesis may involve:

    Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3,4-dimethylphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It may inhibit the activity of specific enzymes, leading to altered cellular processes.

    Receptor Binding: The compound may bind to receptors, modulating their activity and downstream signaling pathways.

    Pathway Modulation: By affecting key pathways, the compound can influence cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide
  • 2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methoxyphenyl)acetamide lies in its specific structural features and the presence of the 4-methoxyphenyl group. This structural variation can lead to differences in biological activity, selectivity, and potency compared to similar compounds.

Biological Activity

The compound 2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methoxyphenyl)acetamide is a complex organic molecule characterized by its intricate structure featuring multiple heterocycles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of cancer treatment and anti-inflammatory applications.

Structural Overview

The molecular formula of this compound is C26H26N6O2C_{26}H_{26}N_{6}O_{2}, and it contains a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core. The presence of various functional groups enhances its potential biological activity. The structural complexity may contribute to unique interactions with biological targets.

Anticancer Properties

Preliminary studies suggest that the compound exhibits promising anticancer activity. It has been hypothesized to act as an inhibitor of certain enzymes involved in metabolic pathways associated with cancer cell proliferation. For instance, compounds structurally similar to this one have shown efficacy against cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer) with IC50 values indicating significant potency .

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific proteins and enzymes. Molecular docking studies could elucidate these interactions further. Notably, the compound may influence apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins, similar to other known anticancer agents .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial. Below is a table summarizing some key features:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-Acetyl-5-methylpyrazolePyrazole ring with methyl and acetyl groupsAnti-inflammatorySimpler structure; fewer heterocycles
4-Amino-1H-pyrazoleAmino group on pyrazoleAnticancerDirectly related to pyrazole's reactivity
5-(4-Chlorophenyl)-1H-pyrazoleChlorophenyl substitutionAntimicrobialDifferent halogen substitution effects

This comparison highlights how the intricate combination of heterocycles in our compound may confer distinct biological properties not found in simpler analogs.

Case Studies and Research Findings

Research indicates that compounds featuring similar structural motifs have been evaluated for their biological activities. For instance:

  • A study on related pyrazolo derivatives demonstrated significant inhibition of carbonic anhydrase isoforms associated with tumor growth, suggesting a potential pathway for therapeutic intervention .
  • Another investigation focused on the apoptotic effects of similar compounds in MCF-7 cells, revealing alterations in protein expression associated with apoptosis induction .

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